N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a fluorophenyl group, and a prop-2-enoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Prop-2-enoyl Group: The prop-2-enoyl group is attached through an acylation reaction, often using acryloyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or inflammatory diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the formulation of new polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with active sites or binding pockets. The prop-2-enoyl moiety may participate in covalent bonding with target molecules, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide shares similarities with other piperidine derivatives such as piperidine-4-carboxamide and N-methylpiperidine-4-carboxamide.
- Fluorophenyl derivatives like 4-fluorobenzylamine and 4-fluorophenylacetic acid also exhibit comparable structural features.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further modifications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-3-21(27)26-15-13-19(14-16-26)23(28)25(2)22(17-7-5-4-6-8-17)18-9-11-20(24)12-10-18/h3-12,19,22H,1,13-16H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBHRHKSASAQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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